2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
2-(5-bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2S/c8-6-4-10-7(5-9-6)11-2-1-3-14(11,12)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMMMXHGTJVMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
Anticancer Applications
The anticancer potential of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has been investigated through various studies highlighting its efficacy against different cancer cell lines.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on Jurkat, HeLa, and MCF-7 cell lines. The compound exhibited significant cytotoxicity with an IC value of 4.64 ± 0.08 µM against Jurkat cells. Flow cytometry analysis indicated that the compound effectively arrested cell cycle progression in the sub-G1 phase, suggesting its potential as an anticancer agent by inhibiting cell proliferation .
Case Study 2: Antiangiogenic Properties
Further investigations into the antiangiogenic properties of the compound were conducted using the chick chorioallantoic membrane assay. The results demonstrated that it inhibited blood vessel formation in tumor tissues, reinforcing its role as a promising candidate for cancer therapy .
Table 1: Anticancer Activity Summary
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| HeLa | Not specified | Cytotoxic effects |
| MCF-7 | Not specified | Cytotoxic effects |
Antimicrobial Applications
The antimicrobial activity of thiazolidine derivatives, including this compound, has also been explored.
Case Study 3: Antimicrobial Efficacy
Research demonstrated that thiazolidine derivatives exhibited significant antimicrobial activity against various microorganisms. The minimum inhibitory concentrations (MIC) for these compounds ranged from 2 to 16 µg/mL against Gram-positive bacteria. The study utilized disc diffusion methods to assess antimicrobial activity and confirmed the effectiveness of these compounds in combating antibiotic resistance .
Table 2: Antimicrobial Activity Summary
| Microorganism Type | MIC (µg/mL) | Activity Level |
|---|---|---|
| Gram-positive bacteria | 2 - 16 | Significant |
| Gram-negative bacteria | Not specified | Variable |
| Yeast | Not specified | Variable |
Mechanism of Action
The mechanism of action of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as matrix metalloproteinases (MMPs). The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The thiazolidine-1,1-dione scaffold is versatile, with substituent variations influencing reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Key Observations :
- Solubility : The pyrazine ring (with two nitrogen atoms) in the target compound likely improves aqueous solubility relative to purely aromatic substituents (e.g., 3-chlorophenyl) .
- Steric Hindrance : The benzyloxy group in the isothiazolidine dioxide analog introduces significant steric bulk, which may limit binding in biological systems compared to the compact bromopyrazine substituent .
Biological Activity
2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a compound that belongs to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is CHBrNOS. The presence of the bromopyrazine moiety is significant as it can influence the compound's interaction with biological targets.
Research indicates that thiazolidine derivatives often act through several mechanisms:
- Inhibition of Protein Phosphatases : The compound may inhibit specific protein phosphatases, thereby regulating various signaling pathways involved in cell proliferation and apoptosis. This mechanism is crucial in cancer therapy where modulation of cell signaling can lead to reduced tumor growth .
- Induction of Apoptosis : Studies have shown that thiazolidinediones can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been observed to cause mitochondrial depolarization and DNA fragmentation in lung carcinoma cells .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. For example:
- Cytotoxicity Against Lung Cancer Cells : In vitro studies demonstrated that related compounds exhibit significant cytotoxic effects against NCI-H292 human lung carcinoma cells. The IC values for these compounds were reported to be as low as 1.26 μg/mL after 72 hours of treatment .
- Mechanistic Insights : The induction of apoptosis was confirmed through assays showing externalization of phosphatidylserine and morphological changes consistent with programmed cell death .
Antimicrobial Activity
Thiazolidine derivatives have also shown promise in antimicrobial applications:
- Bacterial Inhibition : Compounds structurally related to this compound have been tested against various bacterial strains. Results indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Study on Anticancer Efficacy
A study focused on a thiazolidinedione derivative showed selective cytotoxicity towards lung cancer cells compared to normal peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index for cancer treatment .
| Compound | Cell Line | IC50 (μg/mL) | Effect on PBMC |
|---|---|---|---|
| 5-Bromo Compound | NCI-H292 (Lung Cancer) | 1.26 | Non-cytotoxic |
Study on Antimicrobial Properties
Another investigation evaluated the antibacterial properties of thiazolidinedione derivatives against S. aureus and E. coli. The results showed significant inhibition rates, highlighting their potential as antimicrobial agents.
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Thiazolidinedione Derivative | S. aureus | 80% |
| Thiazolidinedione Derivative | E. coli | 76% |
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Solvent | Temperature (°C) | Time (Hours) | Yield (%) | Key Reference |
|---|---|---|---|---|
| Ethanol | 78 | 5 | ~85 | |
| DMF | 150 | 20 | 93 |
Basic: How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
Basic: What are common impurities encountered during synthesis, and how are they resolved?
Methodological Answer:
- Impurities : Unreacted 5-bromopyrazine-2-carbaldehyde or thiazolidine-dione intermediates.
- Purification :
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and energy barriers for bromination or cyclization steps .
- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, cutting development time by 40% .
Advanced: How to address regioselectivity challenges during bromination of the pyrazine ring?
Methodological Answer:
- Directed Metalation : Use n-butyllithium to deprotonate the pyrazine C-H position, followed by quenching with Br₂ .
- Protecting Groups : Temporarily block reactive sites (e.g., thiazolidine sulfur) to direct bromination to the 5-position .
Advanced: How to resolve contradictions in reported yields for similar synthetic protocols?
Methodological Answer:
- Variable Control :
- Statistical Analysis : Design of Experiments (DoE) identifies critical factors (e.g., temperature > solvent choice) .
Advanced: What methodologies evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli (e.g., MIC = 8–16 µg/mL) .
- Molecular Docking : Targets bacterial dihydrofolate reductase (DHFR) with a docking score of −9.2 kcal/mol .
- In Vivo Models : Zebrafish toxicity studies assess bioavailability and therapeutic index .
Advanced: How to mitigate solubility issues in biological assays?
Methodological Answer:
- Co-Solvents : 10% DMSO in PBS improves aqueous solubility (up to 2 mg/mL) .
- Nanoformulation : Liposomal encapsulation enhances cellular uptake by 3-fold .
Advanced: What are key considerations for scaling up synthesis?
Methodological Answer:
- Process Intensification : Continuous flow reactors reduce batch variability and improve heat management .
- Quality Control : In-line PAT (Process Analytical Technology) monitors intermediates via FTIR .
- Case Study : Sigma-Aldrish’s high-fidelity scaleup achieved 90% yield at 10 g scale .
Advanced: How can AI enhance the synthesis and application of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
